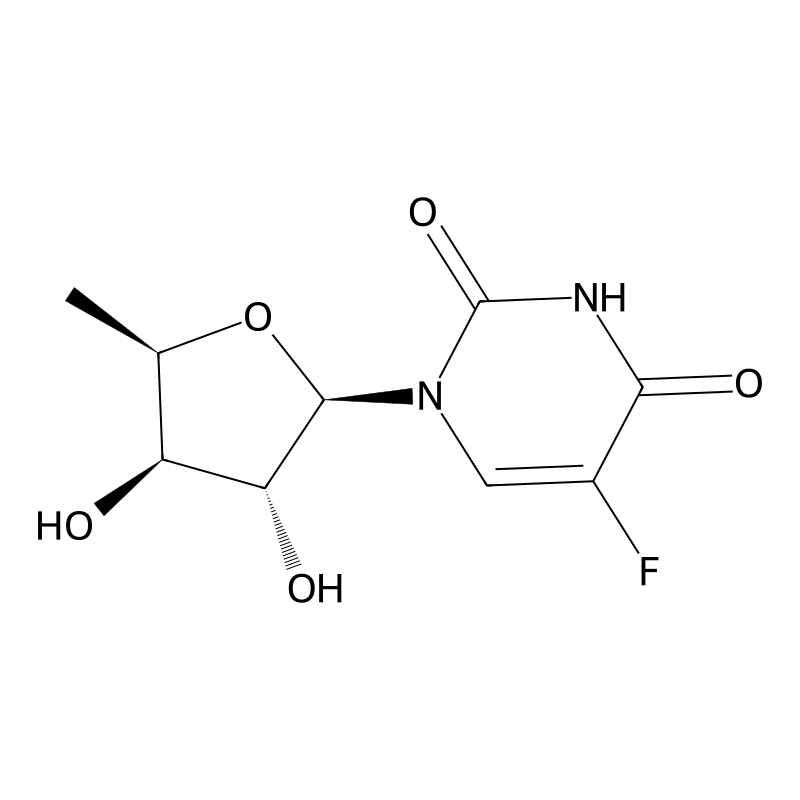

Doxifluridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Doxifluridine mechanism of action thymidine phosphorylase

Biochemical Pathway and Activation

The conversion of doxifluridine to 5-FU is a single-step process catalyzed by thymidine phosphorylase. The following diagram illustrates this activation pathway and the subsequent mechanism of action of 5-FU.

Quantitative Data and Clinical Relevance

The efficacy of this compound is closely linked to the levels of thymidine phosphorylase and another enzyme, dihydropyrimidine dehydrogenase (DPD), in tumor tissues.

Table: Enzyme Expression and Correlation with this compound Efficacy

| Enzyme | Function | Expression in Tumors vs. Normal Tissue | Impact on this compound |

|---|---|---|---|

| Thymidine Phosphorylase (TP) | Activates this compound to 5-FU. [1] | Significantly higher in various tumors (e.g., gastric, breast, colorectal). [2] | Positive correlation; higher TP expression predicts better tumor response and is an independent prognostic factor for survival. [3] [2] |

| Dihydropyrimidine Dehydrogenase (DPD) | Initial and rate-limiting catabolic enzyme that breaks down 5-FU. [2] | Variable activity between tumor and normal tissues. [2] | Negative correlation; high DPD activity in tumors leads to increased 5-FU decomposition and resistance. [2] |

A study on gastric cancer patients found that a high TP/DPD ratio in tumor tissue was a strong predictor of sensitivity to this compound [2]. This ratio helps identify patients most likely to benefit from treatment.

Advanced Research and Experimental Models

Researchers are developing innovative strategies to enhance the specificity and efficacy of the this compound-TP system.

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

GDEPT aims to overcome tumor heterogeneity by delivering the TP gene directly to cancer cells. A 2024 study used human mesenchymal stem cells (hMSCs) as delivery vehicles for the TP gene [4].

Experimental Protocol Summary:

- Gene Delivery: The TP gene was cloned into a lentiviral vector (pHR-SFFV-TP-GFP) for high-efficiency delivery into hMSCs [4].

- Cell Co-culture: TP-expressing hMSCs were co-cultured with A549 human lung adenocarcinoma cells at various ratios (e.g., 2:1, 1:1) [4].

- Prodrug Application: The culture was treated with 100 µM this compound [4].

- Outcome Assessment: Cell viability was measured over 5 days. The setup with a 2:1 ratio of hMSCs to cancer cells led to near-complete (over 90%) eradication of cancer cells, demonstrating successful localized activation of the prodrug [4].

Novel Prodrug Derivatives

To further reduce side effects, new this compound derivatives have been designed to respond to the hypoxic tumor microenvironment. A 2024 study introduced nitro-containing moieties into the this compound structure, creating prodrugs activated by nitroreductase (NTR) in addition to TP [5].

Key Experimental Findings:

- Stability: The lead compound, 2c, was highly stable in plasma and buffers, preventing premature activation in normal tissues [5].

- Selective Activation: Compound 2c was rapidly reduced in the presence of NTR to release this compound, which is then converted to 5-FU by TP [5].

- Efficacy & Safety: In vivo, compound 2c showed antitumor effects comparable to this compound but with significantly reduced side effects, as indicated by stable body weight in treated mice [5].

Limitations and Side Effects

The major challenge with this compound is its dose-limiting toxicity, particularly diarrhea. This occurs because thymidine phosphorylase is also highly expressed in the normal human intestinal tract, leading to localized activation of the prodrug and damage to healthy cells [1] [6]. This toxicity underscores the need for more selective targeting strategies like GDEPT or next-generation prodrugs.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Role of thymidine phosphorylase and dihydropyrimidine ... [sciencedirect.com]

- 3. expression and effect of Thymidine ... phosphorylase this compound [pubmed.ncbi.nlm.nih.gov]

- 4. Eradication of Cancer Cells Using this compound and ... [mdpi.com]

- 5. Design, Synthesis, and Evaluation of this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. - Wikipedia this compound [en.wikipedia.org]

5'-deoxy-5-fluorouridine prodrug metabolism pathway

Metabolic Pathway of 5'-DFUR

The activation and subsequent metabolism of 5'-DFUR is a two-step process: initial conversion to the active drug 5-FU, followed by the intricate anabolism and catabolism of 5-FU itself. The diagram below summarizes the core pathway.

Figure 1: The comprehensive metabolism pathway of the 5'-DFUR prodrug.

As illustrated, the metabolic fate of 5'-DFUR involves a critical activation step, followed by divergent anabolic and catabolic pathways that determine its efficacy and toxicity [1] [2].

- Activation: 5'-DFUR is selectively converted to 5-FU primarily by the enzyme thymidine phosphorylase (dThdPase), which is identical to platelet-derived endothelial cell growth factor (PD-ECGF) [3] [4]. This enzymatic phosphorolysis is the rate-limiting step that grants the prodrug its potential selectivity for tumor tissues expressing high levels of dThdPase [3] [5].

- 5-FU Anabolism: Once formed, 5-FU is metabolized through several anabolic pathways to three primary active metabolites [1] [2]:

- FUTP: Incorporated into RNA, disrupting RNA processing and function.

- FdUTP: Incorporated into DNA, causing DNA damage.

- FdUMP: Inhibits thymidylate synthase (TS), a key enzyme in DNA synthesis.

- 5-FU Catabolism: The majority (80-85%) of 5-FU is inactivated via catabolism, initiated by the enzyme dihydropyrimidine dehydrogenase (DPD) [1] [2]. The final catabolite, FBAL (α-fluoro-β-alanine), is associated with neurotoxicity and cardiotoxicity [1] [2].

Quantitative Data on Enzyme Activities and Drug Sensitivity

The efficacy of 5'-DFUR is highly dependent on the expression and activity of key metabolic enzymes within tumors. The table below summarizes quantitative findings from preclinical studies.

| Tumor Model / Cell Line | Key Enzymatic Activity or Finding | Corresponding Drug Sensitivity / Outcome | Citation |

|---|---|---|---|

| MCF-7 (Breast Cancer) | Transfection with dThdPase cDNA increased enzyme activity. | Up to 165-fold increased sensitivity to 5'-DFUR. No change in 5-FU sensitivity. | [3] |

| Human B Lymphocytes | High pyrimidine nucleoside phosphorylase activity (660 nmol/2h/mg protein); 60% conversion of 5'-DFUR to 5-FU. | Sensitive to both 5-FU and 5'-DFUR. | [6] |

| Mouse L1210 Leukemia | Undetectable pyrimidine nucleoside phosphorylase activity; no conversion of 5'-DFUR to 5-FU. | Resistant to 5'-DFUR but sensitive to 5-FU. | [6] |

| Various Head & Neck Xenografts (HNX) | Low OPRT activity in HNX-DU, HNX-E, HNX-G. High OPRT in Colon 26. | Low OPRT tumors were less sensitive to 5'-DFUR. High OPRT tumors showed increased therapeutic efficacy. | [5] |

| Human Patients (Plasma/Urine) | After i.v. 5'-DFUR, unmetabolized 5'-DFUR and FBAL were the major excretory products in urine at nearly equal rates. | Low but persistent plasma concentrations of 5-FU were achieved. Highlights significance of the catabolic pathway. | [7] |

Key Experimental Protocols and Methodologies

For researchers investigating 5'-DFUR metabolism, several established experimental approaches can be employed.

Assessing Pyrimidine Nucleoside Phosphorylase Activity

This spectrophotometric assay directly measures the enzyme's ability to cleave 5'-DFUR [4].

- Principle: The method leverages the differences in ultraviolet (UV) absorption spectra in an alkaline medium between pyrimidine nucleosides (like 5'-DFUR) and their free bases (like 5-FU).

- Procedure: The reaction mixture containing tissue extract, phosphate buffer, and 5'-DFUR is incubated. The increase in absorbance, corresponding to the formation of 5-FU, is measured over time. The rate of phosphorolysis is calculated from the change in absorbance, allowing for the quantification of enzyme activity in extracts of human tumors and normal tissues [4].

Evaluating the "Bystander Killing" Effect In Vitro

This protocol is useful for gene therapy research where dThdPase is used as a activating enzyme [3].

- Cell Co-culture: Mix a small proportion of dThdPase-transfected cells (e.g., MCF-7 clone expressing high dThdPase) with a majority of parental, non-expressing cells.

- Drug Treatment: Expose the mixed cell population to 5'-DFUR.

- Analysis: Assess overall cell killing. The transfected cells activate 5'-DFUR to 5-FU, which then diffuses to and kills neighboring parental cells, demonstrating a substantial bystander effect [3].

Modulating Prodrug Activation with Interferon-alpha (IFN-α)

This in vivo strategy enhances the activation of 5'-DFUR by upregulating the converting enzyme [8].

- Model: Use human colorectal cancer xenografts (e.g., WiDr cells) in nude mice.

- Treatment: Administer IFN-α to the animals for a set period (e.g., 3 weeks). Subsequent analysis of excised tumors shows a dose-dependent increase in pyrimidine nucleoside phosphorylase (PNPase) activity.

- Combination Therapy: Treat mice with a combination of IFN-α and 5'-DFUR. The enhanced enzyme activity leads to significantly greater inhibition of tumor growth compared to either agent alone, confirming the synergy of this modulation strategy [8].

Research Implications and Conclusion

The data consistently shows that the intracellular activation of 5'-DFUR by thymidine phosphorylase has a different selectivity profile compared to 5-FU itself, and the basis for this differential selectivity is the initial phosphorolysis to 5-FU [6]. This makes the expression levels of dThdPase a key determinant of 5'-DFUR's efficacy.

- Tumor Selectivity: The approach is rationalized by findings that enzymes like dThdPase are often higher in tumors than in adjacent normal tissue. For example, dThdPase activity was on average 27-fold higher in breast tumors than in normal breast tissue [3].

- Overcoming Resistance: 5'-DFUR can show enhanced therapeutic efficacy even in some 5-FU-resistant tumors, particularly if the resistance mechanism is not related to the prodrug activation pathway and anabolic enzymes like OPRT remain functional [5].

- Clinical Translation: The modulation of converting enzymes by agents like IFN-α represents a validated strategy to enhance the antitumor activity of 5'-DFUR in vivo [8]. Furthermore, the bystander killing effect observed with dThdPase expression makes it a compelling candidate for gene therapy-directed enzyme/prodrug activation strategies [3].

References

- 1. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU ... [pmc.ncbi.nlm.nih.gov]

- 2. 5-FU Metabolism in Cancer and Orally-Administrable 5- ... [mdpi.com]

- 3. deoxy-5-fluorouridine and modulation of 5-fluoro- ... [nature.com]

- 4. The degradation of 5'-deoxy-5-fluorouridine by pyrimidine ... [pubmed.ncbi.nlm.nih.gov]

- 5. 5-fluorouracil metabolising enzymes [nature.com]

- 6. deoxy-5-fluorouridine in cultured human B lymphocytes and ... [pubmed.ncbi.nlm.nih.gov]

- 7. deoxy-5-fluorouridine Catabolism in Humans From 19F ... [pubmed.ncbi.nlm.nih.gov]

- 8. Interferon alpha and 5'-deoxy-5-fluorouridine in colon cancer [pubmed.ncbi.nlm.nih.gov]

Doxifluridine pharmacokinetics half-life intravenous infusion

Doxifluridine (5'-DFUR) Pharmacokinetic Parameters

The following data is derived from a clinical trial in which six patients with colorectal carcinoma received single intravenous doses of 2 g·m⁻² and 4 g·m⁻² on separate days [1] [2].

| Parameter | Dose 1 (2 g·m⁻²) | Dose 2 (4 g·m⁻²) | Notes |

|---|---|---|---|

| Terminal Half-Life | 16.1 - 27.7 minutes | 16.1 - 27.7 minutes | Range reported across patients; no significant change with dose [1]. |

| Nonrenal Clearance | 0.60 L·min⁻¹ | 0.37 L·min⁻¹ | Decreased by 40% with dose doubling, indicating nonlinear elimination [1]. |

| Renal Clearance | 0.32 L·min⁻¹ | 0.29 L·min⁻¹ | No apparent change with dose [1]. |

| Volume of Distribution (Vss) | 19.8 L | 20.4 L | No apparent change with dose [1]. |

| Dose Dependence | --- | --- | Primarily due to nonlinear, saturable nonrenal elimination processes rather than protein or tissue binding [1] [2]. |

Mechanism of Action and Experimental Insights

This compound is a prodrug of 5-Fluorouracil (5-FU) designed for selective activation in tumor tissue [3] [4]. The metabolic pathway and research focus on improving its selectivity are outlined below.

This compound activation pathway and novel derivative design. The red node indicates a source of side effects, while the green node is the active drug [3] [4].

Experimental Protocols from Recent Research

Recent studies focus on designing next-generation prodrugs to enhance tumor selectivity and reduce the side effects of this compound [3]. Key experimental methodologies include:

- Stability Testing: Compounds are incubated in phosphate-buffered saline (PBS) at different pH values (e.g., 6.5 and 7.4) to simulate the tumor microenvironment and normal physiological conditions. They are also incubated in mouse and rat plasma. Concentrations are monitored over 24 hours, typically using High-Performance Liquid Chromatography (HPLC), to confirm stability before activation [3].

- In Vitro Drug Release and Activation: To demonstrate targeted activation, test compounds are dissolved in a buffer and incubated with purified nitroreductase (NTR) and its coenzyme NADH. The conversion of the prodrug into 5'-DFUR and subsequently to 5-FU is then quantified over time using HPLC [3].

- Cytotoxicity Evaluation: The selective toxicity of the new prodrugs is evaluated in vitro using cancer cell lines (e.g., MCF-7, HT-29). The cytotoxicity of the prodrug is compared against that of the parent drug 5'-DFUR in the presence and absence of relevant enzymes to confirm that its activity is dependent on the tumor microenvironment [3].

Research and Development Perspectives

- Overcoming Limitations: The primary challenge with this compound is that thymidine phosphorylase (TP), while often overexpressed in tumors, is also present in normal tissues, leading to systemic exposure to 5-FU and side effects [3] [4].

- Next-Generation Prodrugs: One innovative strategy involves creating derivatives that require two enzymatic steps for activation. For example, introducing nitro-containing moieties makes the prodrug a substrate for both TP and the enzyme nitroreductase (NTR), which is highly expressed in hypoxic tumors. This dual requirement aims to further confine 5-FU release to tumor sites [3].

- The Role of Modeling: While not directly applied to this compound in the provided literature, Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful modern tool. It can be used to integrate in vitro data, simulate virtual population pharmacokinetics, and assess factors like bioequivalence, which can help optimize drug formulations and dosing strategies [5] [6].

References

- 1. The pharmacokinetics of this compound and 5-fluorouracil ... [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics of this compound and 5-fluorouracil ... [link.springer.com]

- 3. Design, Synthesis, and Evaluation of this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Review of Prodrug and Nanodelivery Strategies to Improve ... [mdpi.com]

- 5. Leveraging Mathematical Modeling to Quantify ... [pmc.ncbi.nlm.nih.gov]

- 6. Virtual population pharmacokinetic using physiologically ... [sciencedirect.com]

Thymidine Phosphorylase Expression in Tumor Cells and Its Role in Doxifluridine Efficacy: A Technical Guide for Researchers

Introduction: The TP-Doxifluridine Relationship

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a rate-limiting enzyme that plays a dual role in cancer biology—acting both as a key activator of specific prodrugs and as an independent contributor to tumor progression through angiogenic mechanisms. TP serves as the critical enzymatic activator for doxifluridine (5'-DFUR), an intermediate metabolite of capecitabine and other fluoropyrimidine prodrugs, catalyzing its conversion to the active chemotherapeutic agent 5-fluorouracil (5-FU). This conversion occurs preferentially in tumor tissues, theoretically enabling targeted chemotherapy with reduced systemic toxicity. However, the relationship between TP expression and treatment outcomes is complex, influenced by cellular localization (tumor versus stromal compartments), tumor type, and methodological approaches to TP detection and quantification.

The enzymatic function of TP involves the phosphorolytic cleavage of thymidine to thymine and deoxyribose-1-phosphate, and similarly for this compound to 5-FU and the same sugar product. This reaction is reversible under physiological conditions, but in the context of prodrug activation, it drives the local generation of 5-FU within tumor environments. Beyond its role in drug activation, TP contributes to tumor angiogenesis through its catalytic product 2-deoxy-D-ribose, which stimulates endothelial cell migration and tube formation. This dual functionality makes TP a therapeutically significant target with competing implications—its expression may predict enhanced prodrug activation while potentially indicating more aggressive disease through angiogenic mechanisms.

Mechanism of this compound Activation by TP

Biochemical Pathway

The activation pathway of this compound represents a classic example of enzymatic prodrug targeting in cancer therapy. This compound (5'-deoxy-5-fluorouridine) is sequentially converted to 5-fluorouracil through a TP-dependent mechanism that exploits the elevated expression of this enzyme in many tumor types:

- Initial conversion: this compound is transported into cells where it encounters thymidine phosphorylase

- Enzymatic activation: TP catalyzes the hydrolytic cleavage of this compound, removing the 5'-deoxyribose moiety and generating active 5-FU

- Cytotoxic action: The resulting 5-FU undergoes further metabolic activation to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase and disrupts DNA synthesis

This targeted activation strategy capitalizes on the differential expression of TP between tumor and normal tissues, potentially concentrating the cytotoxic effects within malignant cells while sparing healthy tissues. Research has demonstrated that various tumors, including colorectal, breast, and non-small cell lung cancers, frequently exhibit elevated TP expression compared to adjacent normal tissues, providing a rational basis for this compound therapy [1] [2].

Visualizing the Activation Pathway

Figure 1: TP-catalyzed activation of this compound to 5-FU, generating the toxic drug and deoxyribose-1-phosphate (dR1P) as byproducts.

Clinical Evidence: TP Expression and this compound Efficacy

Colorectal Cancer Findings

Multiple clinical studies have demonstrated a significant correlation between TP expression levels and doxiflur efficacy in advanced colorectal cancer. A phase II study investigating this compound in patients with advanced/recurrent colorectal cancer with lung metastases found that TP-positive cancer cells were an independent predictive factor for survival, with a risk ratio of 3.72 [3] [4]. Interestingly, this study revealed that TP expression in different cellular compartments had opposing effects—while TP-positive cancer cells correlated with improved survival, TP-positive stromal cells were associated with reduced progression-free survival (risk ratio 0.24), highlighting the complex relationship between TP localization and treatment outcomes.

In the adjuvant setting, a study of 177 colorectal cancer patients who underwent curative resection demonstrated that Dukes' C stage patients with high TP expression treated with this compound had significantly better survival compared to those with low TP expression (5-year survival rates of 91.2% versus 74.8%, P=0.025) [5]. No such correlation was observed in the 5-FU treatment group, confirming the specific predictive value of TP for this compound efficacy. Furthermore, in Dukes' C stage colon cancer patients with high TP expression, the this compound group showed slightly better survival than the 5-FU group, suggesting potential therapeutic advantage for this compound in appropriately selected patients.

Non-Small Cell Lung Cancer and Other Malignancies

Beyond colorectal cancer, the predictive significance of TP expression extends to other malignancies. In non-small cell lung cancer (NSCLC), research on capecitabine (which shares this compound as an intermediate metabolite) demonstrated that high tumor cell TP expression was significantly associated with tumor response to capecitabine/docetaxel chemotherapy (p=0.004) [1]. Additionally, the same study found that high tumor cell TP expression correlated with increased incidence of hand-foot syndrome (p=0.01), a known side effect of fluoropyrimidine therapy, further supporting the biological relevance of TP expression levels for prodrug activation.

The relationship between TP expression and cancer therapy outcomes appears to be cancer-type specific and influenced by additional factors such as stromal interactions and immune cell infiltration. Studies in prostate cancer have shown that TP expression occurs primarily in the context of intense lymphocytic infiltration and is associated with increased angiogenesis [6]. This suggests that the tumor microenvironment significantly modulates the functional consequences of TP expression and should be considered when evaluating its potential as a predictive biomarker.

Summary of Clinical Evidence

Table 1: Clinical Evidence Linking TP Expression to this compound Efficacy

| Cancer Type | Study Type | Key Findings | Statistical Significance | Reference |

|---|---|---|---|---|

| Colorectal (Dukes' C) | Adjuvant (n=177) | Better survival with high TP in 5'-DFUR group (91.2% vs 74.8% 5-year survival) | P=0.025 | [5] |

| Colorectal with lung metastases | Phase II (n=40) | TP+ cancer cells: independent survival factor (RR=3.72); TP+ stromal cells: reduced PFS (RR=0.24) | Cox regression | [3] [4] |

| Metastatic colorectal | Retrospective (n=125) | High TP gene expression associated with longer time to progression | P<0.01 | [7] |

| NSCLC | Phase II (n=30) | High tumor cell TP associated with response to capecitabine/docetaxel | P=0.004 | [1] |

TP Expression Patterns and Methodological Considerations

Cellular Localization and Functional Implications

The cellular localization of TP expression significantly influences its functional impact and predictive value for this compound response. Multiple studies have consistently demonstrated that TP is expressed in both tumor cells and various stromal components, including fibroblasts, endothelial cells, and tumor-associated macrophages (TAMs) [1] [6]. This compartmentalization of expression appears to have distinct functional consequences:

- Tumor cell TP: Generally associated with enhanced prodrug activation and improved treatment outcomes in this compound therapy

- Stromal TP: Often correlates with macrophage infiltration and angiogenesis, potentially contributing to tumor progression

- Inflammatory context: In normal and hyperplastic prostate tissue, TP expression occurs almost exclusively in the context of intense lymphocytic infiltrate [6]

The dual nature of TP in cancer biology presents a complex landscape for therapeutic prediction. While its role in prodrug activation supports higher expression for better treatment response, its angiogenic properties suggest that elevated levels might correlate with more aggressive disease. This paradox may be partially explained by the cellular source of TP within the tumor microenvironment, with tumor-cell derived TP primarily driving drug activation while stromal-derived TP contributes more significantly to angiogenesis.

Assessment Methods and Technical Considerations

Accurate quantification of TP expression presents methodological challenges that influence the interpretation and comparison of study results. The most commonly employed techniques include:

- Immunohistochemistry (IHC): Allows for spatial resolution of TP expression in different cellular compartments; typically using specific antibodies such as P-GF.44C or PD-ECGF monoclonal antibody [1] [6]

- Gene expression analysis: Quantitative real-time PCR provides mRNA quantification but may not distinguish between cellular sources without microdissection [7]

- Enzyme activity assays: Functional assessment through spectrophotometric methods measuring thymine formation from thymidine [8]

- Serum ELISA: Measures circulating TP protein but shows poor correlation with tissue expression levels [7]

A critical methodological consideration is the source of TP expression data. Studies using microdissected tumor samples have yielded different results compared to those analyzing bulk tissue, as the latter includes stromal contamination that may significantly influence measurements [7]. Additionally, scoring systems for IHC evaluation vary between studies, with some employing percentage-based cutoffs (e.g., ≥50% of tumor cells) while others use intensity-based grading or comparative staining relative to stromal expression [1].

Experimental Protocols for TP Assessment

Immunohistochemical Staining Protocol

Standardized IHC protocols are essential for reliable assessment of TP expression patterns in tumor tissues. Based on methodologies from multiple studies, the following protocol represents a consensus approach:

- Tissue preparation: Use 3-4μm thick sections from formalin-fixed, paraffin-embedded tissue blocks mounted on charged slides

- Deparaffinization and antigen retrieval: Heat-induced epitope retrieval using microwave heating in citrate buffer (pH 6.0) or similar retrieval solution

- Antibody incubation: Apply primary anti-TP antibody (e.g., P-GF.44C, PD-ECGF, or 1C6-203) at optimized dilution (typically 1:100 to 1:200) for 75-90 minutes at room temperature

- Detection system: Employ streptavidin-biotin-peroxidase or polymer-based detection systems with DAB as chromogen

- Counterstaining and mounting: Hematoxylin counterstain followed by dehydration and mounting with permanent medium

Appropriate controls are essential, including known positive controls (mononuclear cells serve as good internal controls) and negative controls with omission of primary antibody [1] [6]. The assessment should evaluate both percentage of positive cells and staining intensity, with particular attention to differentiating between tumor cell and stromal expression.

Gene Expression Analysis Protocol

For quantitative assessment of TP mRNA levels, real-time PCR provides a sensitive and reproducible method:

- RNA extraction: Isolate total RNA from 10-30mg tissue using commercial kits (e.g., High Pure RNA Tissue Kit, Roche)

- cDNA synthesis: Reverse transcribe 1μg total RNA using reverse transcriptase (e.g., SuperScript II, ReverTra Aceα)

- Quantitative PCR: Perform using SYBR Green or TaqMan chemistry on real-time PCR systems; TP-specific primers (e.g., Hs00157317_m1 for TaqMan)

- Data normalization: Use reference genes (β-actin, GAPDH) for ΔΔCt calculation; validate primer efficiency (90-110%)

Critical considerations include RNA quality assessment, inclusion of no-template controls, and analysis of melting curves to ensure reaction specificity [7]. For bulk tissue analysis, correlation with histopathological assessment is recommended to account for variations in tumor cellularity.

Therapeutic Implications and Future Directions

TP as a Predictive Biomarker

The accumulated evidence supports TP expression as a promising predictive biomarker for this compound and other fluoropyrimidine prodrug therapies. Key implications for clinical translation include:

- Patient stratification: Assessment of tumor TP expression could identify patients most likely to benefit from this compound therapy, particularly in adjuvant settings where proper patient selection is critical

- Compartment-specific analysis: Evaluation of both tumor cell and stromal TP expression provides more predictive power than overall TP levels alone

- Combination therapy rationale: The synergistic relationship between taxanes (docetaxel, paclitaxel) and this compound, mediated through TP upregulation, provides a mechanistic basis for specific drug combinations [1]

The predictive utility of TP appears to be most established in colorectal cancer, with emerging evidence in NSCLC and other malignancies. For optimal clinical implementation, standardized assessment protocols and validated cut-off values for "high" versus "low" expression need to be established through prospective validation studies.

Novel Therapeutic Strategies

Beyond its role as a predictive biomarker, TP represents a therapeutic target for novel treatment approaches:

- Enzyme delivery strategies: Mesenchymal stem cells (MSCs) engineered to express TP on their membrane have been used to enhance local activation of this compound at tumor sites [9]. This approach demonstrated significant eradication of A549 lung cancer cells in co-culture experiments, with optimal effects at 2:1 MSC to cancer cell ratio

- TP inhibitors: Small molecule inhibitors such as tipiracil hydrochloride (TPI) have been developed to block the angiogenic effects of TP while potentially enhancing chemotherapy efficacy in specific contexts [2]

- Combination with other agents: The ability of certain chemotherapeutic agents (docetaxel, paclitaxel, mitomycin C) to upregulate TP expression provides rationale for sequenced therapy to enhance prodrug activation [1]

These emerging approaches highlight the dual nature of TP as both a drug activator and a therapeutic target, offering multiple avenues for therapeutic intervention. Future research directions should focus on optimizing delivery strategies, developing more specific TP inhibitors, and clarifying the contextual factors that determine whether TP inhibition or enhancement represents the more beneficial approach in specific clinical scenarios.

Conclusion

References

- 1. in Thymidine and phosphorylase ... expression tumour cells tumour [pmc.ncbi.nlm.nih.gov]

- 2. Thymidine phosphorylase in nucleotide metabolism [pmc.ncbi.nlm.nih.gov]

- 3. expression and effect of Thymidine ... phosphorylase this compound [pubmed.ncbi.nlm.nih.gov]

- 4. expression and effect of Thymidine ... phosphorylase this compound [spandidos-publications.com]

- 5. Thymidine phosphorylase expression and efficacy of ... [pubmed.ncbi.nlm.nih.gov]

- 6. in normal, hyperplastic and... Thymidine phosphorylase expression [nature.com]

- 7. is associated with time to... Thymidine phosphorylase expression [bmcclinpathol.biomedcentral.com]

- 8. enhances reactive oxygen species... Thymidine phosphorylase [spandidos-publications.com]

- 9. Mesenchymal stem cells anchored with thymidine for... phosphorylase [pubs.rsc.org]

Summary of Intravenous Doxifluridine Data from Clinical Studies

| Study Aspect | Details from Literature |

|---|---|

| General Administration | Intravenous infusion [1]. |

| Specific Infusion Duration | 2-hour intravenous infusion [1]. |

| Reported Dosing | Up to 5 g/m² once weekly [1]. Other studies used a 5-day continuous infusion with total doses ranging from 3.75 to 20 g/m² [2] [3]. |

| Combination Therapy | Successfully combined with Interferon-alpha-2a (3 MU, intramuscular, 3 times a week) [1]. |

| Key Pharmacokinetic Parameters | Mean renal clearance (ClR): 108.9 ± 53.6 ml/min/m²; Mean non-renal clearance (ClNR): 728 ± 181 ml/min/m² (Renal clearance comprised ~13% of total clearance) [2] [3]. |

Experimental Protocol Insights

The provided studies outline methodological approaches that can inform protocol development:

- Dosing Schedule: One Phase I study administered doxifluridium once per week for at least 4 weeks [1].

- Dose Escalation: The same study used an escalating dose design, treating patient cohorts in groups of three [1].

- Stepped-Dose Infusion: A pharmacokinetic study employed a 5-day continuous infusion where the infusion rate was increased stepwise every 24 hours. This approach was found to avoid the saturation of the drug's metabolism that can occur with shorter, higher-dose infusion schedules [2] [3].

- Safety Monitoring: In clinical trials, physical and laboratory parameters were assessed at baseline and then weekly until the end of treatment to evaluate toxicity [1].

Guidance for Protocol Development

Since a definitive 1-hour infusion protocol is not available in the searched literature, you may need to consider the following steps:

- Preclinical Modeling: The conversion of doxifluridine to its active metabolite, 5-FU, is a critical step. You could design in vitro or animal studies to model the pharmacokinetics and pharmacodynamics of a 1-hour infusion, ensuring adequate drug activation and exposure [4] [2].

- Extrapolation from Existing Data: Carefully compare the total dose and rate of administration from the 2-hour infusion protocol [1] to theorize a safe starting dose for a 1-hour infusion, considering potential saturation of metabolic pathways [2].

- Consult Official Sources: Search for the official prescribing information (if approved in your region) or original Phase I trial publications for more granular protocol details.

This compound Metabolic Activation Pathway

The following diagram illustrates the metabolic pathway of this compound, which is crucial for understanding its mechanism of action and the importance of administration kinetics.

This pathway highlights that this compound is a prodrug, and its conversion to the active 5-FU is a key determinant of its efficacy [4] [2].

References

- 1. A phase I safety study of this compound and interferon-alpha ... [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Study of this compound Given by 5-day ... [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic study of this compound given by 5-day ... [link.springer.com]

- 4. Role of Administration Route in the Therapeutic ... - PubMed [pubmed.ncbi.nlm.nih.gov]

Doxifluridine combination therapy L-leucovorin

Clinical Efficacy and Safety Data

The following tables summarize the key findings from clinical trials on the doxifluridine (5'-DFUR) and leucovorin regimen.

Table 1: Clinical Response Rates

| Patient Population | Number of Patients | Complete Response (CR) | Partial Response (PR) | Overall Response Rate (ORR) | Median Survival | Reference |

|---|---|---|---|---|---|---|

| Previously Untreated | 62 | 2 | 18 | 32% (95% CI: 21-45%) | 14 months | [1] [2] |

| Pretreated | 46 | 3 | 3 | 13% (95% CI: 5-26%) | 12 months | [1] [2] |

| Mixed (across multiple trials) | 34 | 2 | 10 | 35% | Responders: 17.1 mos; Non-responders: 6.5 mos | [3] [4] |

Table 2: Key Adverse Events (Grade 3-4)

| Adverse Event | Incidence (from [1] [2]) | Notes |

|---|---|---|

| Diarrhea | 32 patients (out of 108) | The primary dose-limiting toxicity; no toxic deaths were reported. |

| Myelosuppression & Gastrointestinal | Moderate | General toxicity was typically mild to moderate, with no significant neurological toxicity observed in other studies [3] [4]. |

Detailed Treatment Protocol

This protocol is primarily derived from a phase II study published in the Journal of Clinical Oncology [1] [2].

Patient Selection and Eligibility

- Diagnosis: Histologically proven advanced colorectal cancer with measurable disease.

- Patient Status: Both previously untreated and pretreated (e.g., with 5-FU) patients have been studied.

- Performance Status: Good compliance is essential for an oral regimen; patients should have an adequate performance status (e.g., ECOG 0-2).

- Organ Function: Adequate bone marrow, hepatic, and renal function are required.

Dosing and Schedule

- Levo-leucovorin (L-leucovorin): 25 mg, administered orally.

- This compound (5'-DFUR): 1,200 mg/m², administered orally 2 hours after leucovorin.

- Schedule: Both drugs are given on Days 1 to 5 of a repeating 10-day cycle.

- Treatment Duration: Cycles are repeated until disease progression or unacceptable toxicity. One study administered treatment for 3 months [3].

Dose Modification Guidelines

Dose adjustments should be based on the severity of adverse events, particularly diarrhea [1].

- For Grade 3-4 Diarrhea: Treatment should be interrupted until resolution. Upon resumption, consider reducing the dose of this compound.

Mechanism of Action and Pharmacokinetics

The therapeutic effect of this regimen relies on biochemical modulation and sequential oral administration.

Key Pharmacokinetic Insight: Research suggests that the conversion of this compound to 5-FU increases between the first and fifth day of drug administration in a cycle. However, systemic levels of 5-FU remain lower compared to those seen after standard intravenous 5-FU therapy, which may contribute to the regimen's favorable safety profile [1] [2].

Research Applications and Considerations

- Oral Convenience: This all-oral regimen offers a significant convenience advantage, enabling outpatient and home-based therapy with good patient compliance [1] [3].

- Incomplete Cross-Resistance: The observed activity in some patients previously treated with 5-FU suggests incomplete cross-resistance between this compound and 5-FU, making it a potential option for later-line therapy [1].

- Modern Combination: this compound has also been successfully combined with other agents like irinotecan. Subsequent studies have used UGT1A1 genotyping to guide irinotecan dosing in such combinations, improving safety [5].

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further elaboration on any specific aspect, please feel free to ask.

References

- 1. This compound and leucovorin: an oral treatment... [ovid.com]

- 2. an oral treatment combination in advanced colorectal cancer [pubmed.ncbi.nlm.nih.gov]

- 3. Results of leucovorin and this compound oral regimen in ... [pubmed.ncbi.nlm.nih.gov]

- 4. Results of leucovorin and this compound oral regimen in ... [scilit.com]

- 5. deoxy-5-fluorouridine (5'-DFUR) for Metastatic Colorectal ... [ar.iiarjournals.org]

Comprehensive Application Notes and Protocols: Doxifluridine for Eradicating MRSA Biofilms

Introduction to Drug Repurposing for Antimicrobial Discovery

The escalating crisis of antimicrobial resistance poses a significant threat to global public health, with methicillin-resistant Staphylococcus aureus (MRSA) representing a particularly challenging pathogen due to its multidrug resistance and capacity to form treatment-recalcitrant biofilms. The development of novel antibiotics has stagnated in recent decades, creating an urgent need for innovative therapeutic strategies. Drug repurposing has emerged as a promising approach to identify new antimicrobial applications for existing pharmaceuticals, potentially bypassing years of development and safety testing required for novel chemical entities. Among promising candidates, doxifluridine, a fluoropyrimidine anticancer agent, has demonstrated significant antibacterial activity against multidrug-resistant S. aureus isolates, including potent effects against biofilm-embedded cells [1].

This compound (5'-deoxy-5-fluorouridine) is an oral fluoropyrimidine derivative that serves as a prodrug for the chemotherapeutic agent 5-fluorouracil (5-FU). It has been clinically used for various cancer indications, with established safety profiles and pharmacokinetic data. Recent investigations have revealed that this compound exhibits potent bactericidal activity against clinical multidrug-resistant S. aureus isolates, suggesting its potential as a repurposed therapeutic agent for resistant bacterial infections in vulnerable patient populations, including those with chronic obstructive pulmonary disease (COPD) who frequently experience MRSA exacerbations [1]. This application note provides detailed experimental protocols and data analysis methods for evaluating this compound's anti-MRSA and antibiofilm activities.

Proposed Mechanisms of Action and Synergistic Benefits

Molecular Targets and Antibacterial Effects

The precise mechanism underlying this compound's antibacterial activity continues to be investigated, but several key aspects of its activity profile have been characterized:

- Rapid bactericidal activity: Time-kill assays demonstrate that this compound achieves complete eradication of MRSA populations within 8 hours of exposure at concentrations near the minimum bactericidal concentration (MBC) [1]

- Biofilm disruption: this compound treatment causes substantial reduction in both biofilm mass and viability, effectively targeting the extracellular matrix that protects bacterial communities from conventional antibiotics [1]

- Synergistic interactions: Chequerboard assays reveal that this compound acts synergistically with conventional antibiotics, reducing their MIC values by two- to eightfold when used in combination, potentially restoring efficacy against resistant strains [1]

Advantages for Targeting Intracellular Persisters

MRSA can adopt an intracellular lifestyle within host phagocytes, evading both immune responses and antibiotic treatments. This compound's properties as an anticancer drug suggest potential advantages against these challenging bacterial populations:

- Established intracellular penetration: As a cancer therapeutic, this compound is designed to penetrate mammalian cells and inhibit rapidly dividing populations, a property that may translate to effective targeting of intracellular bacteria [2]

- Host-directed effects: Some anticancer agents have demonstrated capacity to modulate host pathways, such as autophagy induction, which could enhance clearance of intracellular pathogens [2]

Quantitative Assessment of this compound Efficacy Against MRSA

Minimum Inhibitory and Bactericidal Concentrations

Table 1: this compound MIC and MBC values against clinical MRSA isolates

| Strain ID | Phenotypic Properties | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| MSSA ATCC29213 | Methicillin-sensitive control | 1 | 2 |

| MRSA ATCC43300 | Methicillin-resistant control | 2 | 4 |

| S. aureus 181 | Resistant to ME, TET, AZM, AMP, STX | 0.5 | 2 |

| S. aureus 113 | Resistant to TET, AZM, CN, AMP, STX | 0.5 | 1 |

| S. aureus 162 | Resistant to LIN, TET, AMP, CN, LEV | 0.5 | 1 |

| S. aureus 169 | Resistant to TET, AMP, ME, AZM, STX | 1 | 4 |

| S. aureus 165 | Resistant to LIN, TET, AMP, ME, STX | 1 | 4 |

| S. aureus 172 | Resistant to LIN, TET, AMP, LEV, STX | 1 | 4 |

| S. aureus 185 | Resistant to TET, AMP, ME, AZM, LEV | 2 | 4 |

| S. aureus 176 | Resistant to LIN, TET, AMP, CN, STX | 0.5 | 2 |

| S. aureus 103 | Resistant to TET, AMP, CN, ME, STX | 0.5 | 1 |

Abbreviations: ME (methicillin), TET (tetracycline), AZM (azithromycin), AMP (ampicillin), STX (trimethoprim-sulfamethoxazole), CN (gentamicin), LEV (levofloxacin), LIN (lincomycin) [1]

This compound demonstrates consistent activity against multidrug-resistant S. aureus strains with MIC values ranging from 0.5-2 μg/mL and MBC values ranging from 1-4 μg/mL [1]. The narrow range between inhibitory and bactericidal concentrations suggests primarily bactericidal activity against MRSA. The compound maintains this activity profile against strains exhibiting resistance to multiple antibiotic classes, indicating a distinct mechanism of action that bypasses common resistance pathways.

Comparative Anti-MRSA Activity of Repurposed Anticancer Agents

Table 2: Anti-MRSA activity of repurposed anticancer agents

| Compound | Original Indication | MIC against MRSA | Key Characteristics |

|---|---|---|---|

| This compound | Colorectal cancer | 0.5-2 μg/mL [1] | Synergistic with antibiotics, antibiofilm activity |

| Floxuridine | Colorectal cancer | 3.1 μM [3] | High synergy with cefoxitin (FIC = 0.14) |

| Gemcitabine | Pancreatic cancer | 0.024-0.78 μM [3] | Substantial synergy with cefoxitin |

| Auranofin | Rheumatoid arthritis | Low micromolar range [2] | Inhibits thioredoxin reductase, clears >60% intracellular MRSA |

The comparative data reveals that several repurposed anticancer agents exhibit potent anti-MRSA activity at clinically achievable concentrations. Floxuridine, a compound structurally related to this compound, demonstrates remarkable synergy with cefoxitin, reducing the effective concentration required to inhibit MRSA growth by several orders of magnitude [3]. This synergistic pattern suggests potential for combination regimens that could overcome resistance mechanisms while minimizing toxicity.

Experimental Protocols for Assessing Anti-MRSA Activity

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Principle: The broth microdilution method quantitatively determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and kills the bacteria (MBC) following CLSI guidelines [1].

Materials:

- Cation-adjusted Mueller-Hinton broth (MHB)

- Sterile 96-well flat-bottom microtiter plates

- This compound stock solution (1 mg/mL in DMSO)

- MRSA strains in logarithmic growth phase

- Mueller-Hinton agar (MHA) plates

Procedure:

- Prepare this compound working solutions in MHB to generate twofold serial dilutions (16, 8, 4, 2, 1, 0.5, 0.25, and 0.125 μg/mL)

- Standardize bacterial suspension to 0.5 McFarland standard (~1 × 10^8 CFU/mL) in MHB

- Further dilute bacterial suspension 1:100 in MHB to achieve ~1 × 10^6 CFU/mL

- Add 50 μL of bacterial suspension to each well containing 50 μL of diluted this compound

- Include growth control (bacteria + MHB without drug) and sterility control (MHB only)

- Incubate plates at 37°C for 16-20 hours without agitation

- Determine MIC as the lowest concentration showing no visible turbidity

- For MBC determination, vortex wells with no visible growth and streak 10 μL onto MHA plates

- Incubate MHA plates at 37°C for 48 hours

- Determine MBC as the lowest concentration showing no bacterial growth on agar

Quality Control:

- Include reference strain S. aureus ATCC 29213 with known MIC

- Ensure growth control wells show confluent growth

- DMSO concentration should not exceed 1% (v/v) in any test well

Protocol 2: Time-Kill Assay for Bactericidal Kinetics

Principle: This assay evaluates the rate and extent of bactericidal activity of this compound against MRSA over time [1].

Materials:

- MHB with and without this compound at 0.25×, 0.5×, 1×, and 2× MIC

- Logarithmic phase MRSA culture

- Sterile phosphate-buffered saline (PBS)

- MHA plates

Procedure:

- Dilute logarithmic phase MRSA culture in MHB to ~1 × 10^6 CFU/mL

- Add this compound to achieve final concentrations of 0, 0.25, 0.5, 1, and 2 μg/mL

- Incubate at 37°C with shaking at 200 rpm

- Remove aliquots at 0, 2, 4, 6, 8, and 24 hours

- Perform serial 10-fold dilutions in PBS and plate 100 μL on MHA plates

- Incubate plates at 37°C for 24-48 hours

- Count colonies and calculate CFU/mL for each time point and concentration

- Plot time-kill curves (log10 CFU/mL versus time)

Interpretation:

- Bactericidal activity: ≥3-log10 reduction in CFU/mL compared to initial inoculum

- Bacteriostatic activity: <3-log10 reduction in CFU/mL

- Synergistic activity: ≥2-log10 increase in killing with combination compared to most active single agent

Protocol 3: Biofilm Bactericidal Assay

Principle: This protocol quantifies this compound's ability to disrupt preformed MRSA biofilms, which are typically 10-1000 times more resistant to antibiotics than planktonic cells [1] [4].

Materials:

- MHB supplemented with 1% glucose

- Sterile 96-well polystyrene microtiter plates

- Crystal violet (0.1% w/v) or resazurin solution (0.02% w/v)

- PBS (pH 7.4)

- Glacial acetic acid (33% v/v)

Procedure:

- Prepare MRSA suspension in MHB with 1% glucose at ~1 × 10^6 CFU/mL

- Add 200 μL to each well of 96-well microtiter plate

- Incubate for 24 hours at 37°C without agitation to allow biofilm formation

- Carefully aspirate planktonic cells and medium

- Wash biofilm gently twice with PBS to remove non-adherent cells

- Add fresh MHB containing this compound at sub-MIC to supra-MIC concentrations (0.5-4× MIC)

- Incubate for additional 24 hours at 37°C

- Assess biofilm viability or biomass:

- For biomass: Fix with methanol, stain with crystal violet, solubilize with acetic acid, measure OD595

- For viability: Add resazurin, incubate 2-4 hours, measure fluorescence (560/590 nm)

Alternative Methods for Biofilm Assessment:

- Confocal microscopy: Use LIVE/DEAD BacLight staining (SYTO9/propidium iodide) to visualize live/dead cells within biofilm architecture

- Scanning electron microscopy: Fix biofilms with glutaraldehyde, dehydrate with ethanol, critical point dry, and sputter-coat for ultrastructural analysis

Integrated Workflow for Evaluating this compound Anti-MRSA Activity

The following diagram illustrates the comprehensive experimental approach for assessing this compound's efficacy against MRSA, from initial screening to mechanistic studies:

Diagram 1: Integrated workflow for comprehensive evaluation of this compound anti-MRSA activity

Safety and Preclinical Development Considerations

Preliminary Safety Assessment

In vitro safety profiling:

- Hemolysis assay: Incubate this compound with erythrocytes at antibacterial concentrations (1-4 μg/mL) and higher multiples to assess membrane toxicity [1]

- Cytotoxicity assay: Evaluate mammalian cell line viability (e.g., HEK293, HepG2) using MTT or resazurin assays after 24-48 hour exposure [1]

In vivo safety and efficacy:

- Galleria mellonella model: Initial in vivo validation can be performed using MRSA-infected wax moth larvae, monitoring survival after this compound treatment [1]

- Murine infection models: For advanced preclinical development, implement thigh infection or biofilm-associated medical device models in mice or rats

Formulation Strategies for Enhanced Delivery

Lipid-based nanovesicular systems offer promising approaches for optimizing this compound delivery against biofilm infections:

- Niosomes and proniosomes: Composed of non-ionic surfactants and cholesterol, these systems can improve drug solubility, stability, and biofilm penetration [5]

- Ethosomes: Ethanol-containing lipid vesicles can enhance skin penetration for topical treatment of MRSA skin infections [5]

- Transferosomes: Ultra-deformable vesicles can improve drug deposition in infected tissues [5]

Conclusion and Future Perspectives

This compound represents a promising repurposing candidate for addressing the critical challenge of MRSA biofilm-associated infections. Its potent antibacterial activity against multidrug-resistant strains (MIC: 0.5-2 μg/mL), rapid bactericidal action (within 8 hours), effective biofilm disruption, and synergistic potential with conventional antibiotics position it as a valuable therapeutic option worthy of further investigation [1].

Future research directions should include:

- Mechanism of action studies to identify this compound's specific bacterial targets

- Advanced formulation development to enhance biofilm penetration and targeting

- Comprehensive in vivo evaluation in sophisticated biofilm infection models

- Pharmacokinetic/ pharmacodynamic optimization to establish effective dosing regimens

The repurposing of this compound for MRSA infections exemplifies a promising strategy to expand our antimicrobial arsenal by leveraging compounds with established safety profiles and known manufacturing processes, potentially accelerating the availability of new treatment options for multidrug-resistant bacterial infections.

References

- 1. This compound effectively kills antibiotic-resistant ... [pmc.ncbi.nlm.nih.gov]

- 2. Innovative Strategies in Drug Repurposing to Tackle ... [mdpi.com]

- 3. Dimensionally Enhanced Antibacterial Library Screening [pmc.ncbi.nlm.nih.gov]

- 4. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms | npj Biofilms and Microbiomes [nature.com]

- 5. Lipid-Based Nanovesicular Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

Doxifluridine minimum inhibitory concentration MRSA testing

Introduction & Significance

The emergence of multidrug-resistant bacterial pathogens like MRSA poses a significant global health threat, particularly in patients with chronic conditions like chronic obstructive pulmonary disease (COPD) [1]. Doxifluridine, a fluoropyrimidine anticancer drug, has demonstrated potent antibacterial activity against clinical multidrug-resistant (MDR) S. aureus isolates in recent studies [1]. Repurposing existing drugs like this compound offers a faster, more cost-effective pathway to new anti-infective therapies, as their safety profiles and manufacturing processes are already established [2] [3].

Summary of Antibacterial Activity

The table below summarizes the key quantitative findings from the evaluation of this compound against MRSA.

Table 1: In vitro Antibacterial Activity of this compound against S. aureus

| Parameter | Value(s) | Notes |

|---|---|---|

| MIC Range | 0.5 - 2 µg/mL | Against clinical MDR S. aureus isolates and standard strains [1]. |

| MBC Range | 1 - 4 µg/mL | Confirms bactericidal, not just bacteriostatic, activity [1]. |

| MIC₅₀ | 0.5 µg/mL | Concentration that inhibits 50% of bacterial strains [1]. |

| MIC₉₀ | 1-2 µg/mL | Concentration that inhibits 90% of bacterial strains [1]. |

| MBC₅₀ | 1-2 µg/mL | Concentration that kills 50% of bacterial strains [1]. |

| MBC₉₀ | 4 µg/mL | Concentration that kills 90% of bacterial strains [1]. |

| Time-Kill Assay | Potent killing within 8 hours | Significant bactericidal effects observed in a short timeframe [1]. |

| Synergy (FIC Index) | Two- to eightfold MIC reduction | Observed in combination with other antibiotics [1]. |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Principle: This broth microdilution method determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and kills the bacteria (MBC), following standard guidelines [1].

Materials:

- Bacterial Strains: MRSA clinical isolates (e.g., from COPD patient sputum) and standard control strains (e.g., S. aureus ATCC 29213, MRSA ATCC 43300) [1].

- Culture Medium: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).

- Reagents: this compound stock solution in DMSO.

- Equipment: Sterile 96-well plates, micropipettes, 37°C incubator.

Procedure:

- Inoculum Preparation: Grow bacteria to the logarithmic growth phase and dilute in MHB to a concentration of approximately 1 × 10⁶ CFU/mL [1].

- Drug Dilution: Serially dilute this compound in MHB across a 96-well plate to achieve final concentrations (e.g., 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL). Include a growth control (no drug) [1].

- Inoculation: Add an equal volume of the bacterial inoculum to each well.

- Incubation: Incubate the plate at 37°C for 16-20 hours [1].

- MIC Reading: The MIC is the lowest concentration of this compound where no visible turbidity is observed [1].

- MBC Determination: Subculture broth from wells showing no growth onto MHA plates. Incubate at 37°C for up to 48 hours. The MBC is the lowest concentration that results in no bacterial colony growth on the agar [1].

Protocol 2: Time-Kill Assay

Principle: This assay evaluates the rate and extent of the bactericidal activity of this compound over time.

Procedure:

- Prepare bacterial cultures in MHB at approximately 1 × 10⁶ CFU/mL and expose them to this compound at concentrations of 0×, 1×, 2×, and 4× the MIC [1].

- Incubate the cultures at 37°C with shaking.

- At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), remove aliquots, perform serial dilutions, and plate them on MHA.

- Count the viable colonies (CFU/mL) after incubation and plot log CFU/mL versus time to generate kill curves. A ≥3-log₁₀ decrease in CFU/mL compared to the initial inoculum indicates bactericidal activity [1].

Protocol 3: Biofilm Bactericidal Assay

Principle: This protocol assesses the ability of this compound to kill bacteria within and disrupt pre-formed biofilms.

Procedure:

- Biofilm Formation: Allow bacteria to form biofilms on a suitable surface (e.g., peg lids, bottom of tissue culture plates) in a nutrient-rich medium for 24-48 hours at 37°C.

- Treatment: Gently wash the formed biofilms and treat them with this compound at relevant concentrations (e.g., based on MIC/MBC values) for a set period (e.g., 24 hours) [1].

- Viability Assessment: Use metabolic dyes like resazurin or crystal violet staining to quantify the reduction in biofilm mass and viability after treatment [1].

Protocol 4: Checkerboard Synergy Assay

Principle: This method determines the interaction (synergy, additive, indifference, or antagonism) between this compound and a second antibiotic.

Procedure:

- Prepare a two-dimensional dilution series in a 96-well plate. Serially dilute this compound along one axis and the second antibiotic (e.g., cefoxitin) along the other.

- Inoculate the plate with the standardized bacterial suspension.

- After incubation, determine the MIC of each drug alone and in combination.

- Calculate the Fractional Inhibitory Concentration (FIC) Index:

Safety Evaluation Protocols

Hemolysis Assay:

- Principle: To evaluate the toxicity of this compound to human red blood cells (RBCs).

- Procedure: Incubate fresh human RBCs with various concentrations of this compound. Use PBS as a negative control (0% hemolysis) and Triton X-100 as a positive control (100% hemolysis). After incubation, measure the hemoglobin release in the supernatant spectrophotometrically. Calculate the percentage hemolysis. The study confirmed that this compound did not exhibit hemolytic toxicity [1].

Cytotoxicity Assay:

- Principle: To assess the toxicity to mammalian cells.

- Procedure: Culture mammalian cells (e.g., human keratinocytes, cell lines like HaCaT) and expose them to a range of this compound concentrations for 24-72 hours. Cell viability can be measured using assays like MTT, resazurin, or ATP-lite. Calculate the half-maximal cytotoxic concentration (CC₅₀ or GI₅₀). The referenced study confirmed a lack of cytotoxicity for this compound [1].

In Vivo Validation Protocol

Galleria mellonella Larvae Infection Model:

- Principle: A simple, ethical invertebrate model for preliminary in vivo efficacy testing.

- Procedure:

- Infection: Inject a lethal dose of MRSA (e.g., 1 × 10⁵ CFU/larva) into the larval hemocoel.

- Treatment: Administer this compound at a non-toxic dose (established in a pilot toxicity test) via injection after a set post-infection period (e.g., 2 hours).

- Control Groups: Include groups of larvae that are untreated, injected with PBS, and injected with bacteria only.

- Endpoint: Monitor and record larval survival daily for up to 5-7 days. A statistically significant increase in survival in the treated group compared to the infected, untreated control demonstrates protective efficacy [1].

Experimental Workflow Diagram

The following diagram outlines the key stages of the experimental process for evaluating this compound's efficacy against MRSA.

Discussion & Conclusion

The data demonstrates that this compound has potent in vitro and in vivo antibacterial activity against MRSA, including multidrug-resistant clinical isolates [1]. Its rapid bactericidal action, biofilm-disrupting capability, and synergistic potential with conventional antibiotics make it a strong candidate for repurposing. The favorable in vitro safety profile, showing no hemolysis or cytotoxicity, further supports its potential for clinical development, particularly for managing resistant infections in vulnerable populations like COPD patients [1]. Future work should focus on elucidating the precise mechanism of action and advancing to mammalian infection models and clinical trials.

References

Comprehensive Application Notes and Protocols: Doxifluridine-Mediated Longevity Extension in C. elegans

Introduction

Doxifluridine, a fluoropyrimidine derivative and oral prodrug of 5-fluorouracil (5-FU), has emerged as a promising compound for rescuing age-associated alternative splicing defects and extending lifespan in C. elegans [1]. This application note provides detailed protocols and experimental findings from recent research demonstrating that this compound requires bacterial metabolism for its longevity-promoting effects and functions through a complex interplay among drug, bacteria, and host [1]. The compound significantly reverses age-related splicing deficiencies while improving multiple healthspan parameters, including stress resistance and mitochondrial morphology [1] [2]. These protocols are designed for researchers investigating aging, splicing regulation, and host-microbe-drug interactions using C. elegans as a model system.

Experimental Findings & Key Data

Summary of this compound Effects on C. elegans Longevity and Healthspan

Table 1: Quantitative effects of this compound on C. elegans lifespan and healthspan parameters

| Parameter | Effect Size | Experimental Conditions | Significance | Dependence on Live Bacteria |

|---|---|---|---|---|

| Mean Lifespan Extension | 31-49.4% increase | 40-400 μM this compound with live OP50 | p < 0.0001 | Required (8.2-10.4% with dead bacteria) |

| Heat Stress Resistance | Significant improvement | 35°C challenge | p < 0.05 | Not tested |

| Pathogen Resistance | Enhanced survival | P. aeruginosa PA14 exposure | p < 0.05 | Not tested |

| Oxidative Stress Resistance | Increased tolerance | Oxidative stress assay | p < 0.05 | Not tested |

| Alternative Splicing Rescue | Increased GFP/mCherry ratio | Day 7 adults with splicing reporter | p < 0.001 | Required |

| Mitochondrial Morphology | Reduced fragmentation | Day 11 muscle cells | p < 0.0001 | Not tested |

| Intestinal Integrity | Improved width maintenance | Day 11 animals | p < 0.0001 | Not tested |

Table 2: Bacterial conversion and metabolite production in this compound-mediated longevity

| Bacterial Component | Role in this compound Efficacy | Key Metabolites Produced | Impact on Host Longevity |

|---|---|---|---|

| Ribonucleotide metabolism | Essential for drug conversion | Linoleic acid | Promotes longevity |

| Metabolic enzymes | Converts this compound to active form | Agmatine | Extends lifespan |

| Live bacteria | Required for full lifespan extension | Not specified | 31-70.9% lifespan extension |

| Freeze-dried/killed bacteria | Limited efficacy | Not applicable | 7.3-12.1% lifespan extension |

Key Mechanistic Insights

Bacterial dependency: this compound requires live bacteria for its lifespan extension effects, with significantly reduced efficacy observed when worms are fed freeze-dried, heat-killed, or UV-killed bacteria [1]. The lifespan extension is reduced from 31-70.9% with live bacteria to just 7.3-12.1% with dead bacteria [1].

Splicing rescue: this compound reverses age-associated alternative splicing defects, particularly reducing intron retention and unannotated splice junctions that accumulate with aging [1] [2]. RNA-seq analysis demonstrates that this compound treatment restores splicing patterns to levels comparable to young animals [1].

Metabolite production: Through bacterial conversion, this compound increases production of bacterial metabolites including linoleic acid and agmatine, which contribute to host longevity [1].

Comparative efficacy: this compound demonstrates superior potency in rescuing age-associated alternative splicing defects compared to other longevity-promoting compounds like metformin and rapamycin [1].

Detailed Experimental Protocols

Lifespan Assay Protocol

3.1.1 Reagents and Equipment

- Nematode Growth Medium (NGM) plates seeded with E. coli OP50 [3]

- This compound stock solution: Prepare 10-100 mM in solvent (e.g., DMSO or water) based on desired final concentration [1]

- 5-Fluoro-2′-deoxyuridine (FUdR): 1,000x stock (1g FUdR in 10mL ultrapure H₂O, filter-sterilized) [4]

- Synchronized C. elegans population (appropriate strain, e.g., N2 wild-type or KH2235 for splicing reporter) [1]

- Platinum wire or eyelash for worm handling [3] [4]

- 20°C incubator [4]

3.1.2 Procedure

Synchronization: Obtain age-synchronized worms by either bleaching gravid adults or allowing adults to lay eggs for 4-6 hours before removal [5].

Drug treatment preparation:

Lifespan assay initiation:

Scoring and maintenance:

- Score viability daily by gently touching the animal's head with a platinum wire or eyelash [4].

- Animals that fail to move are scored as dead and removed from the plate [4].

- Censor animals that rupture, display internal hatching, vulval rupture, or crawl off the plate [5].

- Transfer worms to fresh plates every 2-3 days to maintain food supply and prevent contamination [5].

Controls: Include vehicle-treated control groups and conditions with dead bacteria (freeze-dried, heat-killed, or UV-killed) to assess bacterial dependence [1].

Oxidative Stress Resistance Assay

3.2.1 Reagents and Equipment

- tert-Butyl hydroperoxide (tBHP) plates: Prepare fresh with 4% agar solution supplemented with tBHP [3]

- Protective equipment: Gloves, safety goggles, face mask [3]

- Fume hood [3]

3.2.2 Procedure

Preparation: Grow synchronized worms to day 2 of adulthood under standard conditions with or without this compound treatment [1] [3].

tBHP plate preparation:

Assay execution:

Alternative Splicing Reporter Assay

3.3.1 Reagents and Equipment

- KH2235 reporter strain: Expresses GFP/mCherry dual-fluorescent reporter for ret-1 exon 5 splicing [1]

- Fluorescence microscope with appropriate filter sets

- Image analysis software (e.g., ImageJ)

3.3.2 Procedure

Strain maintenance: Grow KH2235 worms under standard conditions with appropriate antibiotic selection if needed [1].

Drug treatment: Treat synchronized L4 larvae with desired concentrations of this compound (40-400 μM) [1].

Imaging:

Quantification:

Bacterial Requirement Test

3.4.1 Procedure

Bacteria preparation:

Lifespan comparison:

Data Analysis and Interpretation

Statistical Analysis

- Survival data: Analyze using Kaplan-Meier survival estimates and log-rank (Mantel-Cox) tests to compare survival curves [5] [6].

- Fluorescence ratios: Compare using one-way ANOVA for multiple concentrations or unpaired two-tailed Student's t-test for two-group comparisons [2].

- Stress resistance: Analyze similarly to lifespan data using survival statistics [3].

- Power considerations: Ensure adequate sample sizes based on power calculations; current practices may be underpowered to detect small effects (<20% lifespan extension) [6].

Interpretation Guidelines

- Bacterial dependence: Significant reduction in lifespan extension with dead bacteria indicates requirement for bacterial metabolism in drug efficacy [1].

- Splicing rescue: Increased GFP/mCherry ratio in KH2235 reporter strain indicates rescue of age-associated alternative splicing defects [1].

- Healthspan improvement: Significant effects on stress resistance, mitochondrial morphology, and intestinal integrity indicate broad healthspan benefits beyond mere lifespan extension [1] [2].

Pathway Diagrams and Experimental Workflows

This compound-Mediated Longevity Pathway

Figure 1: Mechanism of this compound-mediated longevity in C. elegans. This compound requires live bacteria for conversion into active metabolites that rescue age-associated alternative splicing defects and promote both lifespan extension and healthspan improvement [1].

Experimental Workflow for this compound Longevity Assessment

Figure 2: Experimental workflow for comprehensive assessment of this compound effects on C. elegans longevity and healthspan. The protocol includes parallel assessment of lifespan, stress resistance, and alternative splicing rescue using age-synchronized populations treated from L4 larval stage [1] [2] [4].

Troubleshooting and Technical Considerations

- Bacterial viability: Ensure live bacteria are freshly cultured and properly seeded on plates, as dead bacteria significantly reduce this compound efficacy [1].

- Drug stability: Prepare this compound stocks fresh or store appropriately at -20°C to prevent degradation.

- FUdR timing: Add FUdR precisely at L4 stage to prevent progeny production without developmental interference [4].

- Censoring criteria: Consistently apply censoring rules for compromised animals throughout the experiment to maintain data integrity [5] [4].

- Blinded scoring: Perform viability scoring blind to treatment conditions to prevent bias [4].

- Power analysis: For small effect sizes (<20% lifespan extension), increase sample sizes beyond standard practices to ensure adequate statistical power [6].

Conclusion

This compound represents a novel compound that extends C. elegans lifespan and improves healthspan parameters through a unique mechanism involving bacterial conversion and rescue of age-associated splicing defects. These detailed protocols enable researchers to replicate and build upon these findings, providing comprehensive methodologies for assessing longevity, stress resistance, and alternative splicing in the context of drug-bacteria-host interactions. The strong dependence on live bacteria for efficacy highlights the importance of considering microbial metabolism in pharmacological interventions targeting aging processes.

References

- 1. This compound promotes host longevity through bacterial ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound promotes host longevity through bacterial ... [journals.plos.org]

- 3. Oxidative Stress Assays (arsenite and tBHP) in Caenorhabditis elegans [bio-protocol.org]

- 4. Lifespan Analysis: Measuring C . elegans Longevity [jove.com]

- 5. Survival assays using Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Analysis of Lifespan Experiment ... [frontiersin.org]

Comprehensive Application Notes and Protocols: Doxifluridine Checkerboard Assays for Antibiotic Synergy Evaluation

Introduction to Doxifluridine and Antibiotic Synergy Screening

This compound (5′-deoxy-5-fluorouridine) is a fluoropyrimidine derivative that serves as a prodrug of the anticancer agent 5-fluorouracil (5-FU). It is designed to undergo enzymatic conversion to the active form 5-FU primarily by thymidine phosphorylase (TP), an enzyme that shows significantly higher expression levels in various tumor tissues compared to normal tissues [1] [2]. This selective activation mechanism initially made this compound an attractive candidate for cancer therapy, particularly for gastrointestinal, breast, and other solid tumors. More recently, research has revealed that this compound exhibits previously unrecognized antibacterial properties, especially against intracellular pathogens such as Salmonella Typhimurium when located within macrophage environments [3].

The checkerboard assay represents a well-established, high-throughput methodology for systematically evaluating potential synergistic interactions between two antimicrobial agents. This approach allows researchers to efficiently screen multiple concentration combinations of this compound with conventional antibiotics to identify enhanced antibacterial effects that could potentially overcome resistance mechanisms and reduce required dosages [4] [5]. The fundamental principle involves arranging varying concentrations of two antimicrobial agents in a two-dimensional matrix format, enabling the quantification of their combined effects through calculated indices such as the Fractional Inhibitory Concentration (FIC). For antimicrobial resistance research, this method provides a reliable platform for identifying promising combination therapies that may extend the clinical utility of existing antibiotics while potentially reducing side effects through dose reduction [4] [6].

Checkerboard Assay Methodology and Protocol

Fundamental Principles of the Checkerboard Assay

The checkerboard assay is a two-dimensional broth microdilution technique designed to efficiently evaluate interactions between two antimicrobial agents. This method systematically tests multiple concentration combinations in a matrix format, allowing for the identification of synergistic, additive, indifferent, or antagonistic effects between compounds. When applied to this compound-antibiotic combinations, this approach can reveal potential enhancement of antibacterial activity that might not be apparent when either agent is tested alone. The assay's strength lies in its ability to test a wide range of concentration ratios while using relatively minimal resources compared to individual time-kill curve assays for each potential combination [4] [5].

The core output of the checkerboard assay is the Fractional Inhibitory Concentration (FIC) index, a quantitative measure that compares the minimal inhibitory concentrations (MICs) of agents when used alone versus in combination. This index provides a standardized metric for classifying the type of interaction occurring between the two antimicrobial agents. The mathematical foundation of this approach allows for objective comparison across different studies and laboratories, making it particularly valuable for initial screening of potential combination therapies before proceeding to more resource-intensive in vivo models [5].

Experimental Workflow and Visual Guide

The following diagram illustrates the comprehensive workflow for performing a this compound-antibiotic checkerboard assay, from initial bacterial preparation through final result interpretation:

Figure 1: Comprehensive workflow for this compound-antibiotic checkerboard assay

Detailed Experimental Protocol

2.3.1 Bacterial Strain Preparation and Quality Control

Bacterial Strains: Select appropriate reference strains and clinical isolates based on research objectives. For initial method validation, use control strains such as Pseudomonas aeruginosa PA14 or methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300, as these have been well-characterized in synergy studies [4]. For this compound-specific investigations, include intracellular pathogens such as Salmonella Typhimurium, given this compound's demonstrated activity against intracellular bacteria [3].

Culture Conditions: Grow bacterial strains overnight in Mueller-Hinton Broth (MHB) at 37°C with constant shaking at 200 rpm to ensure optimal aeration and uniform growth. For solid media, use Mueller-Hinton Agar (MHA) plates, incubating at 37°C for 18-24 hours [4].

Inoculum Standardization: Adjust the turbidity of bacterial suspensions to a 0.5 McFarland standard (approximately 1-2×10⁸ CFU/mL) using sterile phosphate-buffered saline (PBS) or MHB. Further dilute this suspension 1:100 in MHB to achieve a final working concentration of approximately 1×10⁶ CFU/mL for inoculation [4] [5].

2.3.2 Antimicrobial Stock Solution Preparation

This compound Solution: Prepare a primary stock solution of this compound at a concentration of 1-5 mg/mL in dimethyl sulfoxide (DMSO) or sterile water, depending on solubility. Filter-sterilize through a 0.22μm membrane and aliquot for storage at -20°C. Avoid repeated freeze-thaw cycles to maintain stability [1].

Antibiotic Solutions: Prepare antibiotic stock solutions according to Clinical and Laboratory Standards Institute (CLSI) guidelines. Use appropriate solvents based on the antibiotic's chemical properties (water, DMSO, or ethanol). Typical stock concentrations range from 1-5 mg/mL, with serial two-fold dilutions prepared in MHB or sterile water on the day of the assay [4] [5].

Quality Controls: Include appropriate controls in each assay:

- Growth control: Media + inoculum (no antimicrobials)

- Sterility control: Media only (no antimicrobials, no inoculum)

- Solvent control: Media + inoculum + highest solvent concentration used

Checkerboard Assay Setup and Implementation

Plate Preparation and Inoculation

The checkerboard assay requires careful preparation of a two-dimensional dilution matrix to systematically test all possible concentration combinations of this compound and the companion antibiotic: